N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
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Overview
Description
N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a member of the class of compounds known as indenylacetamides and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Selective Inhibition of Inducible Nitric-oxide Synthase
Research on compounds structurally related to N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has highlighted their potential in selectively inhibiting specific enzymes. For instance, N-(3-(Aminomethyl)benzyl)acetamidine (1400W) has been identified as a slow, tight-binding, and highly selective inhibitor of human inducible nitric- oxide synthase (iNOS) both in vitro and in vivo. It demonstrates a remarkable selectivity for iNOS over endothelial NOS (eNOS), making it a significant compound for studies related to inflammation and vascular injury without affecting normal endothelial functions (Garvey et al., 1997).
Antimicrobial and Antifungal Activities
Derivatives of benzimidazole, which share some structural similarities with the compound , have shown promising results in fighting against microbial infections. Research into these derivatives revealed their effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus fumigatus and Candida albicans. These findings suggest potential applications in developing new antimicrobial and antifungal agents (Devi et al., 2022).
Anticancer and Antitumor Activities
Compounds related to this compound have been explored for their anticancer and antitumor potentials. For example, a study on new lipophilic acetamide derivatives demonstrated promising anticancer and antimicrobial activities, highlighting the therapeutic potential of these compounds in treating various cancers and infections (Ahmed et al., 2018).
Electrochemical Applications
Research into the electrochemical oxidation of alcohols and aldehydes catalyzed by acetamide derivatives like 4-acetamido-TEMPO suggests potential applications in synthetic chemistry, especially in oxidizing primary alcohols and aldehydes to carboxylic acids under mild conditions. This catalytic method can convert various substrates, including benzylic, aliphatic, and heterocyclic compounds, offering a versatile tool for chemical synthesis and environmental applications (Rafiee et al., 2018).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting they may affect a variety of biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-benzyl-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17-9-7-14-6-8-15(10-16(14)17)22-12-18(21)19-11-13-4-2-1-3-5-13/h1-6,8,10H,7,9,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICXPYJGSWMRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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